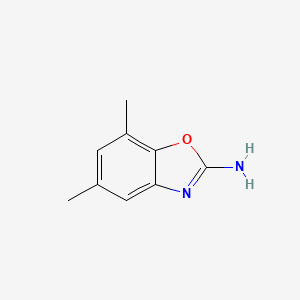

5,7-Dimethyl-1,3-benzoxazol-2-amine

描述

Significance of the Benzoxazole (B165842) Scaffold in Chemical Biology and Medicinal Chemistry

The benzoxazole ring system is a cornerstone in the fields of chemical biology and medicinal chemistry due to its remarkable versatility and wide spectrum of biological activities. nih.govsemanticscholar.org This heterocyclic scaffold is a key constituent in numerous compounds that have been investigated for various therapeutic applications. semanticscholar.org The inherent aromaticity of the benzoxazole structure provides a stable platform that can be readily functionalized, allowing for the fine-tuning of its physicochemical and biological properties. nih.gov

The significance of the benzoxazole scaffold is underscored by its presence in a number of marketed drugs and a plethora of biologically active compounds. nih.gov These derivatives have demonstrated a broad range of pharmacological effects, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral activities. nih.govsemanticscholar.org The ability of the benzoxazole moiety to interact with various biological targets, such as enzymes and receptors, makes it a valuable pharmacophore in drug discovery. semanticscholar.org For instance, certain benzoxazole derivatives have been identified as potent inhibitors of enzymes like cyclooxygenase (COX), which is implicated in inflammation. jetir.org Furthermore, the structural resemblance of the benzoxazole nucleus to naturally occurring biomolecules, such as nucleic acid bases, is thought to facilitate its interaction with biological systems. ijrdst.org In addition to its medicinal applications, the benzoxazole framework is also utilized in materials science, particularly in the development of optical brighteners. nih.gov

Historical Development and Evolution of Benzoxazole Research

The exploration of benzoxazole chemistry dates back to the mid-19th century, intertwined with the broader advancement of organic chemistry. semanticscholar.org The fundamental benzoxazole structure, a fusion of a benzene (B151609) and an oxazole (B20620) ring, was first described in the scientific literature as a novel heterocyclic system. nih.gov Early research primarily focused on the synthesis and characterization of the basic benzoxazole core and its simple derivatives.

Over the decades, the field has witnessed a significant evolution, driven by the discovery of the diverse biological activities associated with this scaffold. semanticscholar.org The initial findings of antimicrobial and antifungal properties spurred further investigations into the medicinal potential of benzoxazole derivatives. nih.gov The 20th century saw a surge in the synthesis of a wide array of substituted benzoxazoles, with researchers exploring the impact of different functional groups on their biological efficacy. This period laid the groundwork for the development of more complex and potent therapeutic agents. In recent years, advancements in synthetic methodologies, including the use of green catalysts and one-pot reactions, have further accelerated benzoxazole research, enabling the creation of extensive compound libraries for high-throughput screening. nih.gov The ongoing research continues to uncover new applications for benzoxazole derivatives, solidifying their importance in contemporary chemical and pharmaceutical sciences.

Overview of 5,7-Dimethyl-1,3-benzoxazol-2-amine within the Broader Benzoxazole Class

Within the extensive family of benzoxazole derivatives, this compound represents a specific molecular entity with distinct structural features. This compound is characterized by the core benzoxazole structure with an amine group at the 2-position and two methyl groups substituting the benzene ring at the 5- and 7-positions. sigmaaldrich.com While extensive academic research specifically focused on this compound is not widely available in the public domain, its chemical properties can be inferred from its structure and the broader knowledge of benzoxazole chemistry.

The presence of the dimethyl groups is expected to increase the lipophilicity of the molecule compared to its unsubstituted counterpart, which can influence its solubility and ability to cross biological membranes. The amine group at the 2-position provides a site for further chemical modification, allowing for the synthesis of a variety of derivatives. The synthesis of related methylated 2-aminobenzoxazoles has been reported in the literature, often involving the cyclization of the corresponding aminophenol. nih.govacs.org

Commercially, this compound is available from various chemical suppliers, indicating its use as a building block in synthetic chemistry. bldpharm.combiosynth.com Its structural similarity to other biologically active benzoxazoles suggests its potential for investigation in medicinal chemistry research.

Compound Information

| Compound Name |

| This compound |

| Benzoxazole |

| 5-methylbenzo[d]oxazol-2-amine |

| 2-aminobenzoxazole (B146116) |

| Cyclooxygenase (COX) |

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1249836-00-7 |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

Structure

3D Structure

属性

IUPAC Name |

5,7-dimethyl-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTCULOVLLBLDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(O2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Structural Modification Studies

Positional Effects of Substitution on Biological Activity

The type and position of substituents on the benzoxazole (B165842) ring system are critical determinants of biological activity. Research has shown that substitutions at the 2, 5, and 7-positions can dramatically alter the pharmacological profile of these compounds. nih.gov

The 2-position of the benzoxazole core is a primary site for chemical modification to modulate biological activity. nih.gov The nature of the substituent at this position can influence the compound's potency and spectrum of action. researchgate.net

Studies on 3-(2-benzoxazol-5-yl)alanine derivatives have shown that both electron-donating and electron-accepting groups on a phenyl ring at the 2-position can result in active compounds. For instance, derivatives with electron-donating groups like methoxy (B1213986) and dimethylamino, as well as those with an electron-accepting fluorine atom, have demonstrated antifungal activity. nih.gov In contrast, some studies have found that bulky hydrocarbon substituents at this position may lead to inactive compounds, possibly due to steric hindrance. nih.gov

The introduction of a methylene (B1212753) bridge at the 2-position of the benzoxazole ring has been shown to decrease cytotoxic activity against cancer cells and inhibitory activity on DNA topoisomerases. nih.gov Furthermore, for compounds like 2-phenyl-5-nitro-benzoxazole, a bulky methoxy group on the ortho position of the 2-phenyl ring was found to enhance activity against topoisomerase II. nih.gov Heterocyclic substituents, particularly azaaromatic groups, at the 2-position have also been associated with notable antifungal activity. nih.gov

| 2-Position Substituent Type | Effect on Biological Activity | Example Activity | Source |

| Substituted Phenyl | Activity depends on the substituent; both electron-donating (e.g., -OCH3) and electron-accepting (e.g., -F) groups can confer activity. | Antifungal | nih.gov |

| Methylene Bridge (-CH2-) | Decreases cytotoxic and topoisomerase inhibitory activity. | Anticancer | nih.gov |

| Heterocyclic Groups | Azaaromatic groups can increase activity; groups with sulfur or multiple heteroatoms may render the compound inactive. | Antifungal | nih.gov |

| Hydrocarbon Groups | May result in loss of activity, potentially due to steric hindrance. | Antifungal | nih.gov |

The substitution pattern on the benzene (B151609) portion of the benzoxazole ring is a key factor in determining biological efficacy and safety. The specific placement of methyl groups at the 5- and 7-positions, as seen in 5,7-Dimethyl-1,3-benzoxazol-2-amine, is a strategic design choice. In the closely related benzothiazole (B30560) series, a 5,7-dimethyl substitution pattern was designed to create novel Kv7.2/7.3 channel activators for epilepsy treatment. nih.govresearchgate.net This design was a deliberate move to mitigate toxicity associated with other scaffolds, suggesting that the 5,7-dimethyl arrangement can provide a stable and safer chemical entity. nih.gov

Generally, substituents at positions 5 and 7 are known to be important for the biological activity of benzoxazoles. nih.gov For example, introducing an electron-accepting bromine atom at the 7-position of certain benzoxazole derivatives significantly increased their antifungal potency. nih.gov Similarly, a chloro-substituent at the 5-position has been identified as being important for the anticancer activity of some benzoxazole compounds. nih.gov These findings underscore the critical role of substitutions at the 5 and 7 positions in modulating the biological profile of the benzoxazole scaffold.

The 2-amino group is a crucial pharmacophoric feature for many biologically active benzoxazoles. acs.org This functional group can participate in key hydrogen bonding interactions within the active sites of target enzymes and receptors, anchoring the molecule in a specific orientation to elicit a biological response. nih.gov N-substituted analogues of 2-aminobenzoxazoles are recognized as potential therapeutic agents, including various enzyme inhibitors. acs.org

In related heterocyclic compounds like 1,3-thiazoles, a 2-amino linker has been shown to be preferable for achieving selectivity in enzyme inhibition. academie-sciences.fr The inherent properties of the 2-amino group in this compound are therefore fundamental to its potential biological interactions and are a key focus in the design of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Benzoxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. youtube.com For benzoxazole derivatives, 3D-QSAR analyses have been successfully applied to understand the structural requirements for specific biological activities.

One such study on benzoxazole derivatives as eukaryotic topoisomerase II inhibitors developed a Comparative Molecular Field Analysis (CoMFA) model. nih.gov The model revealed that the presence of electronegatively charged substituents, such as nitro (NO₂) or carboxyl (COOCH₃) groups, on the heterocyclic ring system enhances activity. nih.gov It also indicated that positively charged atoms or groups acting as a bridge between the benzoxazole moiety and a 2-substituted phenyl ring improve the inhibitory effect. nih.gov

Another QSAR model was developed for benzoxazole derivatives that inhibit inosine (B1671953) 5'-monophosphate dehydrogenase from Cryptosporidium parvum, a target for anti-parasitic drugs. nih.gov This model used energy-based descriptors from molecular docking studies to establish a correlation with the inhibitory concentration (pIC50), achieving a significant correlation coefficient (r² = 0.7948). nih.gov These QSAR studies provide predictive models that can guide the synthesis of new, more potent benzoxazole derivatives.

Rational Design Principles for Enhanced Biological Potency and Selectivity

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target's structure and function. Several strategies have been employed for the rational design of benzoxazole derivatives. nih.govresearchgate.net

One successful approach involves mimicking the transition state of an enzymatic reaction. nih.gov For example, 2-benzylsulfinyl-benzoxazoles were designed as potent and selective inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an important target in inflammation and cancer. researchgate.netnih.gov Modeling studies suggested that the sulfoxide (B87167) oxygen atom in these compounds interacts with the heme iron of the enzyme, mimicking a key intermediate in the natural reaction. nih.gov

Another powerful strategy is structure-based design using homology models of the target protein. This was used to develop benzoxazole derivatives as antagonists for Toll-like receptor 9 (TLR9), a target for inflammatory disorders. nih.gov By analyzing the binding modes of various small molecules to a model of the receptor, researchers identified critical interactions needed for antagonism, leading to the development of potent and selective inhibitors. nih.gov

Furthermore, rational design has been used to improve the safety profile of existing drug scaffolds. As seen with the analogous 5,7-dimethylbenzothiazoles, modifying a known drug scaffold (retigabine) by incorporating the dimethylbenzene heterocyclic structure led to potent Kv7.2/7.3 activators with a potentially improved safety profile. nih.govresearchgate.net This highlights a design principle where structural elements are strategically modified to retain efficacy while mitigating toxicity.

Biological Activities and Mechanistic Investigations

Antimicrobial Research

Benzoxazole (B165842) derivatives are recognized for their broad spectrum of activity against various microorganisms, including bacteria and fungi. researchgate.netnih.gov The lipophilicity of these compounds may facilitate their penetration through the cell walls of microorganisms like mycobacteria. nih.gov

Antibacterial Efficacy and Spectrum of Activity

Derivatives of benzoxazole have demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov For instance, certain 5,7-di-tert-butylbenzoxazoles have shown efficacy against Mycobacterium tuberculosis and other nontuberculous strains where drugs like isoniazid (B1672263) are inactive. nih.gov Research has indicated that substituents at the 2 and 5 positions of the benzoxazole ring are often crucial for antibacterial activity. nih.gov Some synthesized 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones have shown activity against Gram-positive bacteria, particularly Micrococcus luteus, with a minimum inhibitory concentration (MIC) of 31.25 μg/mL. researchgate.net

Antifungal Efficacy and Spectrum of Activity

The antifungal potential of benzoxazole derivatives has also been explored. researchgate.netnih.gov Studies have shown that these compounds can be effective against various fungal species, including Candida albicans, Candida krusei, Candida glabrata, Aspergillus niger, and Aspergillus flavus. nih.gov In some cases, their activity is reported to be higher than that of commercially available antifungal drugs. nih.gov However, the antifungal activity of some 5,7-di-tert-butylbenzoxazoles has been described as mediocre. nih.gov

Proposed Antimicrobial Mechanisms of Action, Including Nucleic Acid Synthesis Inhibition

While the precise antimicrobial mechanisms of 5,7-Dimethyl-1,3-benzoxazol-2-amine are not fully elucidated, the broader class of benzoxazoles has been studied. Their lipophilic nature is thought to aid in penetrating the lipid-rich cell walls of microorganisms. nih.gov

Anticancer and Antiproliferative Investigations

The potential of benzoxazole derivatives as anticancer agents has been a significant area of research. humanjournals.com These compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines.

Cytotoxic Effects on Various Cancer Cell Lines

Numerous studies have documented the cytotoxic effects of benzoxazole derivatives on a range of human tumor cell lines. These include:

Breast Cancer: A newly synthesized benzoxazole derivative, 5-amino-2-[p-bromophenyl]-benzoxazole (BB), demonstrated a dose-dependent toxic effect on both MCF-7 (estrogen receptor-positive) and MDA-MB (estrogen receptor-negative) breast cancer cell lines, with IC50 values of 28 nM and 22 nM, respectively. bibliomed.org Another study on 2-amino-aryl-7-aryl-benzoxazole derivatives found that one compound, 12l, had a measurable EC50 of 3.3 µM in the KB cell line. weebly.comnih.gov

Lung Cancer: A series of 2-amino-aryl-7-aryl-benzoxazole derivatives showed cytotoxic effects against human A549 lung cancer cells, with compound 12l being the most potent with an EC50 of 0.4 µM. weebly.comnih.gov

Liver Cancer: New benzoxazole derivatives have shown high inhibitory activities against HepG2 (hepatocellular carcinoma) cell lines, with IC50 values ranging from 3.22 ± 0.13 to 32.11 ± 2.09 µM. nih.gov Some synthesized benzoxazole derivatives exhibited strong cytotoxic effects against hepatocellular carcinoma with an IC50 of 5.5±0.22 μg/ml. researchgate.net

Other Cancer Cell Lines: Benzoxazole derivatives have also been tested against colorectal carcinoma (HTC-116), human prostate cancer carcinoma (PC-3), uterine cervical adenocarcinoma (SISO), pancreas adenocarcinoma (DANG), and neural cell line (RT4). researchgate.netresearchgate.net

Interactive Data Table: Cytotoxic Effects of Benzoxazole Derivatives

| Cell Line | Compound Type | IC50/EC50 Value | Source |

| MCF-7 (Breast) | 5-amino-2-[p-bromophenyl]-benzoxazole (BB) | 28 nM | bibliomed.org |

| MDA-MB (Breast) | 5-amino-2-[p-bromophenyl]-benzoxazole (BB) | 22 nM | bibliomed.org |

| KB (Oral) | 2-amino-aryl-7-aryl-benzoxazole (12l) | 3.3 µM | weebly.comnih.gov |

| A549 (Lung) | 2-amino-aryl-7-aryl-benzoxazole (12l) | 0.4 µM | weebly.comnih.gov |

| HepG2 (Liver) | Benzoxazole derivatives | 3.22 ± 0.13 to 32.11 ± 2.09 µM | nih.gov |

| Hepatocellular Carcinoma | Benzoxazole derivatives | 5.5±0.22 μg/ml | researchgate.net |

Identified Mechanisms of Anticancer Action

The anticancer effects of benzoxazole derivatives are attributed to several mechanisms of action:

Apoptosis Induction: The compound 5-amino-2-[p-bromophenyl]-benzoxazole (BB) was found to increase apoptosis in both MCF-7 and MDA-MB breast cancer cell lines. bibliomed.org This was supported by an increase in TUNEL-positive apoptotic cells. bibliomed.org In another study, a benzoxazole derivative arrested the HepG2 cell growth at the Pre-G1 phase and induced apoptosis by 16.52%, which was associated with a 4.8-fold increase in caspase-3 levels. nih.gov

Inhibition of Angiogenesis: The same compound, BB, was shown to decrease the staining of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis, in both MCF-7 and MDA-MB cell lines. bibliomed.org This suggests an anti-angiogenic effect, which is crucial for inhibiting tumor growth and invasion. bibliomed.org

VEGFR-2 Inhibition: A series of new benzoxazole derivatives were designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical component in the angiogenesis pathway. nih.gov The most potent compounds significantly reduced VEGFR-2 protein concentrations. nih.gov

Insufficient Data Available for Specific Compound this compound

Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific published research data for the chemical compound This compound across the requested biological activities. The search did not yield specific studies on its DNA intercalation, inhibition of PARP-2 or topoisomerases, disruption of cellular signaling pathways, induction of apoptosis, or its inhibitory effects on cholinesterases and kinases.

The available scientific literature focuses on the broader class of benzoxazole derivatives . This research indicates that the benzoxazole scaffold is a significant pharmacophore with a wide range of biological activities. researchgate.netnih.govjocpr.comnih.gov Studies on various substituted benzoxazoles have shown potential in several areas outlined in the query:

Enzyme Inhibition:

Topoisomerase Inhibition: Certain 2,5-disubstituted benzoxazole derivatives have been identified as inhibitors of eukaryotic DNA topoisomerase I and II. acs.orgnih.gov The isoquinolone ring, which can be synthesized from benzoxazole, is a key structural motif in some topoisomerase I inhibitors. acs.org

PARP Inhibition: While specific data on this compound is absent, other heterocyclic structures, such as benzimidazole (B57391) carboxamides and benzoxazole hybrids, have been investigated as potent inhibitors of PARP-1 and PARP-2. nih.govresearchgate.netnih.govresearchgate.netbiorxiv.org

Cholinesterase Inhibition: Various benzoxazole derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.govnih.govresearchgate.netmdpi.commdpi.comnih.govjrespharm.com

Kinase Inhibition: The benzoxazole skeleton is found in compounds designed as inhibitors for kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is involved in angiogenesis. nih.gov

Mechanistic Investigations:

Induction of Apoptosis: Some novel benzoxazole and benzothiazole (B30560) derivatives have been shown to induce apoptosis in cancer cell lines, often through the modulation of signaling pathways like PI3K/AKT. nih.govnih.gov

Disruption of Cellular Signaling Pathways: Benzothiazole derivatives, structurally related to benzoxazoles, have been observed to suppress pathways such as the PI3K/AKT signaling pathway. nih.gov

It is important to note that these findings relate to the general class of benzoxazoles or to specific analogues that are structurally different from this compound (e.g., 5,7-dichloro-1,3-benzoxazole derivatives researchgate.net or 5-methylbenzo[d]oxazole derivatives nih.gov). The specific biological activities of a compound are highly dependent on its exact structure, including the nature and position of its substituents.

Due to the strict requirement to focus solely on This compound and the absence of specific data for this compound in the provided search results, it is not possible to generate the requested scientific article with the required accuracy and detail.

Enzyme Inhibition Studies

DNA Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA, making them critical targets in antimicrobial and anticancer therapies. Certain benzoxazole derivatives have been identified as potent inhibitors of these enzymes. Research has shown that compounds from the 2,5-disubstituted-benzoxazole class can inhibit both DNA topoisomerase I and II. esisresearch.org These agents, often termed "poisons," act by stabilizing the cleavable complex formed between the topoisomerase enzyme and DNA, which leads to DNA breaks and subsequent cell death. esisresearch.org

While direct studies on this compound are not specified, research on structurally similar compounds provides insight into the potential activity of the benzoxazole core. For instance, various 2- and 5-substituted benzoxazoles have demonstrated significant inhibitory activity. nih.govtandfonline.com In one study, 5-amino-2-phenylbenzoxazole was identified as a DNA topoisomerase I inhibitor. esisresearch.orgtandfonline.com Another investigation highlighted 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole as a particularly effective Topoisomerase I inhibitor and 2-(4'-bromophenyl)-6-nitrobenzoxazole as a potent Topoisomerase II inhibitor. researchgate.net The antibacterial properties of some 2-benzyl substituted benzoxazole derivatives have also been linked to their ability to inhibit DNA topoisomerase II. nih.gov

Table 1: DNA Topoisomerase Inhibition by Benzoxazole Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5-amino-2-phenylbenzoxazole | Topoisomerase I | 495 | esisresearch.org |

| 5-amino-2-(p-fluorophenyl)benzoxazole | Topoisomerase I | 132.3 | nih.govtandfonline.com |

| 5-amino-2-(p-bromophenyl)benzoxazole | Topoisomerase I | 134.1 | nih.govtandfonline.com |

| 2-(p-nitrobenzyl)benzoxazole | Topoisomerase II | 17.4 | nih.govtandfonline.com |

| 5-Chloro-2-(p-methylphenyl)benzoxazole | Topoisomerase II | 22.3 | nih.govtandfonline.com |

| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | Topoisomerase I | 104 | researchgate.net |

| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Topoisomerase II | 71 | researchgate.net |

Other Identified Enzyme Targets

The therapeutic potential of the benzoxazole scaffold extends to other enzyme systems, notably those implicated in neurodegenerative diseases like Alzheimer's. Hybrid molecules containing both benzoxazole and oxadiazole moieties have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Inhibition of these enzymes is a key strategy in managing Alzheimer's disease. nih.gov

Studies have shown that these hybrid analogues can be significantly active, with some compounds demonstrating greater potency than standard inhibitor drugs. nih.gov For example, certain benzoxazole-oxadiazole derivatives exhibited IC₅₀ values against AChE and BuChE in the low micromolar range, establishing them as promising candidates for further development as anti-Alzheimer's agents. nih.gov

Antiviral Activity Research

Nitrogen-containing heterocyclic compounds (N-heterocycles) are a cornerstone of antiviral drug discovery, capable of disrupting the viral life cycle at multiple stages. nih.gov While direct antiviral studies on this compound are limited in the reviewed literature, the broader class of benzoxazoles and related heterocycles have shown promise. For instance, some synthetic benzoxazole derivatives exhibit a wide spectrum of antimicrobial activity. nih.gov

Inhibition of Viral Replication Pathways

The mechanism of action for many antiviral N-heterocycles involves the inhibition of viral replication. nih.gov This can occur through the interruption of viral protein production or the halting of genome replication. nih.gov For example, a newly synthesized imide derivative, M-FA-142, demonstrated the ability to inhibit the replication of Herpes Simplex Virus type 1 (HSV-1) and Vaccinia Virus (VV). nih.gov This inhibition of virus growth was found to be reversible once the compound was removed from the cell culture medium. nih.gov

Interaction with Specific Viral Targets (e.g., SARS-CoV-2 Receptor Binding Domain)

A key strategy in developing antiviral therapies is to target the specific proteins that viruses use to enter host cells. For SARS-CoV-2, the interaction between the virus's Receptor-Binding Domain (RBD) and the human Angiotensin-Converting Enzyme 2 (ACE2) receptor is a critical entry point. nih.gov Research into related heterocyclic scaffolds has identified compounds that can disrupt this interaction. For instance, a benzimidazole-based compound, bazedoxifene (B195308), was shown to abrogate the RBD/ACE2 interaction, thereby preventing viral cell invasion. nih.gov While bazedoxifene is a benzimidazole, not a benzoxazole, this finding highlights the potential for similar heterocyclic structures to act as viral entry inhibitors. nih.gov

Central Nervous System (CNS)-Related Activities

The benzoxazole scaffold is a key feature in compounds designed to interact with CNS targets, offering potential treatments for neurodegenerative disorders. tandfonline.com

Receptor Antagonism and Agonism (e.g., Adenosine A₂A Receptor, Melatonin (B1676174) Receptors)

Adenosine A₂A Receptor: The Adenosine A₂A receptor (A₂AR) has been identified as a significant therapeutic target for neurodegenerative conditions like Parkinson's and Alzheimer's disease. tandfonline.comnih.gov Antagonists of this receptor have shown neuroprotective effects. tandfonline.com A series of 2-arylbenzoxazoles has been developed and investigated as potential A₂AR antagonists. tandfonline.com Docking studies and subsequent synthesis have led to the identification of benzoxazole derivatives with high affinity and antagonist activity at the human A₂A receptor. nih.gov Modifications at the C5 and C7 positions of the benzoxazole ring have successfully enhanced this affinity, leading to compounds with nanomolar-range activity. nih.govebi.ac.uk

Table 2: Activity of Benzoxazole Derivatives at the Adenosine A₂A Receptor

| Compound Feature | Receptor | Activity Type | Ki / IC₅₀ | Reference |

|---|---|---|---|---|

| 2-furoyl-benzoxazole core | hA₂AR | Antagonist | Micromolar range | nih.gov |

| Modified C5/C7 positions | hA₂AR | Antagonist | Ki = 40 nM | nih.gov |

| Modified C5/C7 positions | hA₂AR | Antagonist | IC₅₀ = 70.6 nM | nih.gov |

| 2-aminoquinazoline scaffold | hA₂AR | Antagonist | Ki = 20 nM | semanticscholar.org |

Melatonin Receptors: The benzoxazole nucleus has also been established as a melatoninergic pharmacophore, serving as a structural mimic for other known melatonin receptor ligands. nih.gov A series of benzoxazole derivatives has been synthesized and evaluated for their binding affinity to human MT₁ and MT₂ melatonin receptors. nih.govnih.gov This research led to the identification of specific benzoxazole compounds that act as melatonin receptor agonists, with some exhibiting even better receptor affinities than melatonin itself. nih.govnih.gov

Unveiling the Therapeutic Potential of this compound: A Scientific Overview

The chemical compound this compound is emerging as a molecule of significant interest within the scientific community. Belonging to the versatile class of 2-aminobenzoxazoles, this specific derivative is at the forefront of research exploring a range of biological activities. This article delves into the current understanding of its potential neuroprotective, anti-inflammatory, antioxidant, and pesticidal properties, based on studies of its parent scaffold and structurally related compounds.

The unique structural features of the 2-aminobenzoxazole (B146116) core have prompted extensive investigation into its biological significance. The presence of a hydrogen bond donor and acceptor system, coupled with a rigid heterocyclic ring, allows for diverse interactions with biological targets.

Neuroprotective Potential

While direct studies on this compound are not yet available, research on related benzoxazole derivatives suggests a promising neuroprotective profile. A series of novel benzo[d]oxazole-based derivatives demonstrated significant neuroprotective effects in in vitro models of Alzheimer's disease. nih.gov These compounds were shown to reduce neurotoxicity induced by β-amyloid peptides in PC12 cells. nih.gov

One notable compound from this series, designated as 5c, was found to be non-neurotoxic and significantly increased the viability of neuronal cells exposed to β-amyloid. nih.gov Mechanistic studies revealed that this protection is mediated through the promotion of pro-survival signaling pathways, specifically by increasing the phosphorylation of Akt and glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gov Furthermore, the compound was observed to decrease the expression of the pro-inflammatory nuclear factor-κB (NF-κB). nih.gov This modulation of key signaling pathways resulted in a reduction of tau protein hyperphosphorylation, a hallmark of Alzheimer's disease, and a decrease in the expression of proteins involved in amyloid precursor protein processing and apoptosis. nih.gov

Another area of investigation for 2-aminobenzoxazole derivatives is their role as inhibitors of the sphingosine-1-phosphate (S1P) transporter, Spinster Homolog 2 (Spns2). nih.gov S1P is a crucial signaling molecule involved in various physiological processes, and its dysregulation is implicated in neuroinflammatory conditions. By inhibiting Spns2, these compounds can modulate S1P levels, offering a potential therapeutic strategy for diseases with a neuroinflammatory component. nih.gov The structure-activity relationship studies in this area could provide valuable insights into how the 5,7-dimethyl substitution pattern might influence this activity.

Table 1: Neuroprotective Activity of a Representative Benzoxazole Derivative

| Compound | Model | Key Findings | Reference |

| Compound 5c | Aβ₂₅₋₃₅-induced PC12 cells | Increased cell viability, promoted phosphorylation of Akt and GSK-3β, decreased NF-κB expression, reduced tau hyperphosphorylation. | nih.gov |

| SLB1122168 (33p) | Spns2-mediated S1P release | Potent inhibitor (IC₅₀ = 94 ± 6 nM), induced a dose-dependent decrease in circulating lymphocytes in vivo. | nih.gov |

Other Notable Biological Activities

Beyond neuroprotection, the 2-aminobenzoxazole scaffold has been shown to possess a wide array of other biological activities.

The anti-inflammatory properties of 2-substituted-1,3-benzoxazole derivatives have been the subject of several studies. A series of 2-substituted-((N, N-disubstituted)-1, 3-benzoxazole)-5-carboxamides were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. nih.gov Several of these compounds exhibited significant anti-inflammatory effects, with some showing potency comparable to standard anti-inflammatory drugs. nih.gov The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, and it is plausible that these benzoxazole derivatives share a similar mechanism. The substitution pattern on the benzoxazole ring plays a crucial role in determining the anti-inflammatory potency, suggesting that the 5,7-dimethyl substitution could influence this activity.

While direct antioxidant data for this compound is lacking, related heterocyclic structures have demonstrated antioxidant potential. For instance, novel benzofuran-2-carboxamide (B1298429) derivatives have been synthesized and evaluated for their antioxidant and neuroprotective effects. biomolther.orgresearchgate.net One compound, in particular, was found to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibit lipid peroxidation in rat brain homogenates. biomolther.orgresearchgate.net These findings suggest that the core heterocyclic structure can contribute to antioxidant activity. The electronic properties conferred by the dimethyl substitution on the benzene (B151609) ring of this compound could modulate its ability to donate electrons or stabilize radical species, thus influencing its antioxidant capacity.

The agricultural applications of benzoxazole derivatives have also been explored, with studies revealing their potential as both herbicides and insecticides. Research into the herbicidal activity of benzothiazole and benzoxazole derivatives has shown that certain compounds exhibit significant pre-emergence herbicidal activity against various weed species. mdpi.com For example, some derivatives have demonstrated potent inhibitory effects on the growth of Amaranthus retroflexus. mdpi.com

In the realm of insecticidal activity, benzoxazole and benzothiazole derivatives have been investigated for their efficacy against various pests. researchgate.net The mechanism of action for some of these compounds is thought to involve the disruption of vital physiological processes in insects. Structure-activity relationship studies on a series of 2-aminobenzoxazole derivatives designed as agricultural antifungal agents also provide valuable insights. nih.gov Several of these compounds displayed excellent and broad-spectrum antifungal activities against a range of phytopathogenic fungi. nih.gov This suggests that the 2-aminobenzoxazole scaffold is a promising starting point for the development of new agrochemicals. The specific substitutions on the benzoxazole ring are critical for determining the spectrum and potency of activity, and the 5,7-dimethyl substitution pattern warrants investigation in this context.

Table 2: Antifungal Activity of Representative 2-Aminobenzoxazole Derivatives against Phytopathogenic Fungi

| Compound | Fusarium graminearum (EC₅₀ µg/mL) | Sclerotinia sclerotiorum (EC₅₀ µg/mL) | Botrytis cinerea (EC₅₀ µg/mL) | Reference |

| 3a | 1.48 | 3.25 | 2.17 | nih.gov |

| 3b | 2.15 | 4.13 | 3.54 | nih.gov |

| 3c | 1.89 | 3.88 | 2.96 | nih.gov |

| 3e | 2.56 | 5.01 | 4.28 | nih.gov |

| 3m | 3.12 | 6.24 | 5.81 | nih.gov |

| 3v | 2.97 | 5.93 | 4.99 | nih.gov |

| Hymexazol (Control) | >50 | >50 | >50 | nih.gov |

Computational Chemistry and in Silico Approaches in Benzoxazole Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a prominent computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of benzoxazole (B165842) research, it is crucial for understanding how these ligands interact with protein targets. researchgate.netnih.govnih.gov This method helps in elucidating the binding modes of newly synthesized benzoxazole compounds within the active sites of target proteins, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.govrsc.orghep.com.cn

Molecular docking simulations are employed to predict the binding affinity, often expressed as a docking score, which estimates the strength of the ligand-receptor interaction. For instance, studies on a series of benzoxazole-benzamide conjugates designed as potential VEGFR-2 inhibitors revealed that the binding affinity is significantly influenced by the nature of the chemical linkers and substituents. nih.govresearchgate.net

Docking studies on various benzoxazole derivatives have shown a range of binding affinities against different targets. For example, derivatives targeting the mTOR protein, implicated in breast cancer, have shown docking scores between -7.084 and -7.426 kcal/mol. researchgate.net Similarly, compounds designed as VEGFR-2 inhibitors have demonstrated binding affinities with MolDock scores from -157.85 to -173.88 kcal/mol, which were superior to the standard drug Sorafenib. hep.com.cn These predictions are instrumental in identifying the most promising candidates for further development.

Table 1: Predicted Binding Affinities of Selected Benzoxazole Derivatives

| Compound Series | Target Protein | Docking Score Range (kcal/mol) | Reference |

|---|---|---|---|

| Benzoxazole Derivatives | mTOR (PDB: 4JT5) | -7.084 to -7.426 | researchgate.net |

| Benzoxazole/Thiazole Derivatives | VEGFR-2 | -157.85 to -173.88 (MolDock Score) | hep.com.cn |

| Benzoxazole Derivatives | DNA Gyrase | -6.388 to -6.687 | researchgate.net |

| N-phenyl-1,3-benzoxazol-2-amine Derivatives | DNA Gyrase (E. coli) | Not specified | nih.govresearchgate.net |

The mode of interaction, including the specific orientation and conformation of the ligand within the binding pocket, is another critical output of docking studies. For potent VEGFR-2 inhibitors, it was found that sulfonylurea and sulfonylthiourea linkers conferred higher binding affinities compared to a simple urea linker, highlighting the importance of the linker's chemical nature in achieving optimal interaction. researchgate.net

A significant advantage of molecular docking is its ability to identify the specific amino acid residues within a target protein that are crucial for ligand binding. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are vital for stabilizing the ligand-receptor complex. rsc.org

In studies involving benzoxazole derivatives as VEGFR-2 inhibitors, molecular docking has identified several key residues that form stable interactions with the ligands. rsc.orgrsc.org These residues often include Leu35, Val43, Lys63, Leu84, Gly117, Leu180, and Asp191. rsc.orgrsc.org The interactions with these specific amino acids are considered essential for the inhibitory activity of the compounds. rsc.orgrsc.org For example, potent inhibitors often form hydrogen bonds with the hinge region of the kinase, a common feature for effective kinase inhibitors. researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. rsc.orgrsc.org This technique is used to assess the stability of the ligand-receptor complex and to observe the conformational changes that may occur in a more realistic, solvated environment. nih.gov

MD simulations are performed to analyze the dynamic behavior and stability of the complex formed between a benzoxazole derivative and its target protein. rsc.org A key metric used to evaluate stability is the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. Lower and more stable RMSD values typically indicate a more stable binding complex. nih.govsemanticscholar.org

MD simulations are also crucial for evaluating how the binding of a ligand may induce conformational changes in the target protein, or how the ligand itself adapts its conformation within the binding site. semanticscholar.org These dynamic conformational adjustments can be critical for the biological activity of the compound. The flexibility of certain regions of the protein, such as specific helices in a receptor's ligand-binding domain, can be positively associated with the biological activity of an inverse agonist. semanticscholar.org By simulating the complex in an environment that mimics physiological conditions (e.g., including water molecules and ions), MD provides a more accurate representation of the conformational landscape of both the ligand and the protein upon binding. rsc.orgnih.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and properties of molecules. hep.com.cnmdpi.com These methods are used to calculate various molecular properties, including geometric structure, electronic distribution (e.g., net charges on atoms), and thermodynamic properties, which are not directly accessible through classical methods like docking or MD. researchgate.net

In the study of benzoxazole derivatives, DFT calculations have been used to analyze the reactive nature of newly designed compounds. hep.com.cn For example, simulations of the net charge distribution can reveal the nucleophilicity of different atoms within the molecule, which can be crucial for understanding reaction mechanisms and designing more effective syntheses. rsc.org Furthermore, DFT is employed to investigate the optical and electronic properties of benzoxazole-based architectures for potential applications in optoelectronic technologies, by analyzing parameters like dipole moment, polarizability, and hyperpolarizability. mdpi.com These calculations help in understanding the structure-activity relationship at a deeper electronic level. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For benzoxazole derivatives, DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and various electronic properties.

In a typical DFT study of a molecule like 5,7-Dimethyl-1,3-benzoxazol-2-amine, the process would begin with the optimization of its three-dimensional structure to find the lowest energy conformation. Different functionals, such as B3LYP, are often employed with various basis sets to achieve accurate predictions. These calculations can yield crucial data on bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's spatial arrangement. Such studies on other 2,5-disubstituted benzoxazoles have utilized the B3LYP theory with specific basis sets to determine geometric optimization parameters. scispace.com

Prediction of Electronic Structure and Reactivity

The electronic properties of a molecule are fundamental to its chemical behavior and potential applications. DFT calculations are central to predicting these characteristics for compounds like this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. For benzoxazole derivatives, these calculations help in understanding their potential as electron donors or acceptors in chemical reactions. For instance, studies on functionalized benzoxazoles have employed DFT to analyze their electronic transitions and optical properties. mdpi.com Analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, can identify the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Representative Data from DFT Analysis of Benzoxazole Derivatives

| Parameter | Typical Value for Benzoxazole Derivatives | Significance |

| HOMO Energy | Varies with substitution | Relates to electron-donating ability |

| LUMO Energy | Varies with substitution | Relates to electron-accepting ability |

| HOMO-LUMO Gap | ~4-5 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | Varies with substitution | Influences solubility and intermolecular interactions |

Note: The values in this table are representative of the benzoxazole class and are not specific to this compound due to a lack of available data.

In Silico Screening and Virtual Drug Design Initiatives

In silico screening involves the use of computational methods to search large databases of chemical compounds for molecules that are likely to have a desired biological activity. For a compound like this compound, this process would typically involve molecular docking simulations.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique is fundamental in virtual drug design, allowing researchers to assess the binding affinity and mode of interaction between a small molecule and a biological target. For example, various benzoxazole derivatives have been subjected to molecular docking studies to explore their potential as anticancer or antimicrobial agents by predicting their interactions with specific enzymes or receptors. nih.govnih.gov These studies are crucial in prioritizing compounds for further experimental testing.

Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD) Strategies

Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD) are two prominent strategies in modern drug discovery that rely heavily on computational insights.

SBDD utilizes the three-dimensional structural information of a biological target to design ligands with high affinity and selectivity. If the 5,7-dimethyl-1,3-benzoxazole scaffold is identified as a potential pharmacophore, SBDD approaches would involve iteratively modifying the structure of this compound to improve its fit and interactions within the target's binding site.

FBDD, on the other hand, begins with the identification of small molecular fragments that bind weakly to the target. These fragments are then grown or linked together to create a more potent lead compound. The 5,7-dimethyl-1,3-benzoxazole core could serve as a starting fragment, which could be elaborated upon based on its observed binding mode and the structural information of the target. Both SBDD and FBDD are powerful strategies that have been applied to the broader class of benzoxazoles to develop novel therapeutic agents.

Applications of Benzoxazole Derivatives in Advanced Materials and Agrochemicals

Development of Fluorescent Probes and Imaging Agents

Benzoxazole (B165842) derivatives are known for their fluorescent properties and are utilized in the development of probes for various analytical and biological imaging purposes. Their emission characteristics are often sensitive to the local environment, making them useful for detecting specific ions or biomolecules. While no direct studies on the fluorescence of 5,7-Dimethyl-1,3-benzoxazol-2-amine are available, research on analogous compounds demonstrates the potential of this chemical family. For instance, other substituted 2-aminobenzoxazoles are recognized for their applications in materials chemistry and as positron emission tomography (PET) probes. nih.gov The fluorescence of these compounds can be tuned by altering the substituents on the benzoxazole ring system.

Optoelectronic Applications and Materials Science

The inherent photoluminescence of many benzoxazole derivatives makes them candidates for use in organic light-emitting diodes (OLEDs). acs.orgacs.org These compounds can be used as dopants in the emissive layer of OLED devices to produce bright and efficient light, often in the blue region of the spectrum. acs.orgacs.org The specific substituents on the benzoxazole core play a crucial role in determining the emission wavelength and quantum yield. For example, 2-(stilben-4-yl)benzoxazole derivatives have been successfully used as dopants in OLEDs, achieving high luminance. acs.orgacs.org The dimethyl substitution in this compound would likely modulate the electronic properties and solid-state packing of the material, which are critical factors for its performance in optoelectronic devices.

Role in Polymer Science and Industrial Applications

Benzoxazine (B1645224) monomers, which contain a 1,3-oxazine ring fused to a benzene (B151609) ring, are precursors to high-performance polybenzoxazine thermosetting polymers. wikipedia.orgnih.gov These polymers are known for their exceptional thermal stability, low water absorption, flame retardancy, and excellent mechanical properties. wikipedia.orgmdpi.com Amines are often used to catalyze the polymerization of benzoxazine monomers. researchgate.net Therefore, a compound like this compound could potentially be investigated as a comonomer or a modifying agent in the synthesis of polybenzoxazines to impart specific properties to the final polymer network. The incorporation of such a moiety could influence the cross-linking density and thermal characteristics of the resulting polymer. mdpi.comresearchgate.net

Agrochemical Research and Development (Herbicides, Insecticides)

The benzoxazole scaffold is a key structural motif in the discovery of new agrochemicals, demonstrating a broad spectrum of biological activities, including herbicidal and insecticidal properties. nih.govnih.govresearchgate.net The development of novel pesticides is crucial for managing crop losses due to weeds and insect pests. nih.gov Research has shown that modifications to the benzoxazole ring can lead to potent herbicidal and insecticidal agents. While specific activity for this compound has not been reported, related compounds have shown significant efficacy. For example, the commercial insecticide Oxazosulfyl contains a benzoxazole core. nih.gov Studies on structure-activity relationships (SAR) indicate that the type and position of substituents on the benzoxazole ring are critical for biological activity.

Future Directions and Research Perspectives in 5,7 Dimethyl 1,3 Benzoxazol 2 Amine Studies

Advancements in Novel Synthetic Methodologies

The development of efficient and sustainable synthetic routes is paramount for the future exploration of 5,7-Dimethyl-1,3-benzoxazol-2-amine and its analogs. While specific methods for this compound are not extensively documented, advancements in the synthesis of the broader benzoxazole (B165842) class offer a clear roadmap. Future research will likely focus on adapting and optimizing these modern techniques for the specific synthesis of this compound.

Key areas for advancement include the use of green chemistry principles to minimize environmental impact. This involves employing eco-friendly solvents, reducing the number of reaction steps, and utilizing catalysts that can be easily recovered and reused. One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, is a particularly promising approach for improving efficiency and reducing waste. bilkent.edu.tr

Furthermore, the exploration of novel catalytic systems is expected to play a crucial role. Metal-catalyzed cross-coupling reactions, for instance, have proven effective in the formation of the benzoxazole ring and for introducing diverse substituents. researchgate.net The development of more active and selective catalysts will enable the synthesis of a wider range of this compound derivatives with tailored properties. The application of microwave-assisted synthesis is another area that could significantly accelerate the discovery and development of new analogs by reducing reaction times from hours to minutes. bilkent.edu.tr

| Synthetic Approach | Description | Potential Advantages for this compound Synthesis |

| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor without isolating intermediates. | Increased efficiency, reduced waste, and lower costs. |

| Green Catalysis | Utilization of environmentally benign catalysts, such as reusable solid acids or metal nanoparticles. | Reduced environmental impact and simplified product purification. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. | Significantly shorter reaction times and potentially higher yields. |

| Flow Chemistry | Continuous pumping of reagents through a reactor. | Improved safety, scalability, and process control. |

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The benzoxazole scaffold is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net Future research on this compound will likely uncover new biological targets and expand its therapeutic potential. The dimethyl substitution pattern at the 5 and 7 positions may confer unique pharmacological properties, influencing the compound's selectivity and potency.

Initial research into related benzoxazole derivatives provides a foundation for these explorations. For example, various 2-substituted benzoxazoles have been investigated for their antimicrobial activity against a range of bacterial and fungal pathogens. xjtlu.edu.cnijpbs.com The structural similarity of this compound suggests it could be a valuable lead structure for the development of new anti-infective agents.

In the realm of oncology, benzoxazole derivatives have shown promise as anticancer agents. nih.gov Studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. nih.govresearchgate.net Future investigations will likely focus on elucidating the specific mechanisms of action, which could involve the inhibition of key enzymes or disruption of signaling pathways critical for cancer cell proliferation and survival.

Furthermore, the anti-inflammatory potential of benzoxazoles is another exciting area of research. nih.gov Derivatives have been shown to inhibit inflammatory mediators, suggesting that this compound could be a candidate for the development of novel treatments for inflammatory diseases.

| Potential Therapeutic Area | Observed Activity in Related Benzoxazoles | Future Research Focus for this compound |

| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria, as well as fungal strains. xjtlu.edu.cnijpbs.comnih.gov | Screening against a broad panel of pathogens, including drug-resistant strains. |

| Anticancer | Cytotoxicity in various cancer cell lines (e.g., colon, breast, lung, liver). nih.govresearchgate.net | Investigation of activity against specific cancer types and elucidation of the mechanism of action. |

| Anti-inflammatory | Inhibition of inflammatory enzymes and cytokines. nih.govnih.gov | Evaluation in models of chronic inflammatory diseases and identification of molecular targets. |

| Neurodegenerative Diseases | Inhibition of enzymes linked to Alzheimer's disease. | Exploration of neuroprotective effects and blood-brain barrier permeability. |

Integration of Advanced Computational Modeling with Experimental Research

The synergy between computational modeling and experimental research is poised to accelerate the discovery and optimization of this compound derivatives. In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can provide valuable insights into how these molecules interact with biological targets at the molecular level.

Molecular docking simulations, for instance, can predict the binding affinity and orientation of this compound and its analogs within the active site of a target protein. This information can guide the rational design of more potent and selective inhibitors. eurekaselect.com QSAR models can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of the activity of novel, unsynthesized derivatives.

These computational approaches can significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity, thereby saving time and resources. The integration of these methods with experimental validation is a powerful strategy for the future development of this compound-based therapeutics.

| Computational Technique | Application in this compound Research | Expected Outcome |

| Molecular Docking | Predicting the binding mode and affinity of derivatives to specific biological targets. | Rational design of more potent and selective compounds. |

| QSAR | Establishing a correlation between chemical structure and biological activity. | Predicting the activity of new derivatives before synthesis. |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of the compound-target complex over time. | Understanding the stability of binding and the mechanism of action. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early assessment of the drug-likeness of potential candidates. |

Multidisciplinary Approaches to Comprehensive Benzoxazole Research

A comprehensive understanding of the potential of this compound will necessitate a multidisciplinary research approach. Collaboration between synthetic organic chemists, medicinal chemists, pharmacologists, computational chemists, and material scientists will be essential to fully exploit the properties of this compound and its derivatives.

Synthetic chemists will continue to develop novel and efficient methods for producing these compounds, while medicinal chemists will focus on designing and synthesizing analogs with improved biological activity and pharmacokinetic properties. Pharmacologists will be responsible for evaluating the efficacy and safety of these new compounds in preclinical models. Computational chemists will provide theoretical insights to guide the design and interpretation of experimental results.

Beyond its potential in medicine, the unique photophysical properties of the benzoxazole core suggest that this compound could also find applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs) or fluorescent probes for biological imaging. This highlights the need for collaboration with material scientists to explore these non-medical applications.

By fostering a collaborative environment, researchers can unlock the full potential of this compound and pave the way for innovative discoveries in a variety of scientific fields.

常见问题

Basic Questions

What synthetic methodologies are optimal for preparing 5,7-Dimethyl-1,3-benzoxazol-2-amine, and how do reaction conditions influence yield?

A common approach involves oxidative cyclodesulfurization using iodine (I₂) as a cost-effective and environmentally friendly reagent. This method avoids toxic reagents like HgO or hypervalent iodine(III) compounds . For example, substituted aminophenol derivatives react with isothiocyanates under I₂-mediated conditions to form benzoxazole cores. Reaction times (e.g., 2–8 hours) and solvent systems (e.g., polar aprotic solvents) significantly impact yield and purity. Optimization requires monitoring via TLC and adjusting stoichiometry of I₂ .

How can spectroscopic techniques validate the structure of this compound?

Key characterization methods include:

- ¹H NMR : Methyl groups at positions 5 and 7 appear as singlets (δ 2.20–2.50 ppm). Aromatic protons show splitting patterns consistent with benzoxazole ring substitution .

- FTIR : Absorbances at 746 cm⁻¹ (C-O-C stretching) and 1500–1650 cm⁻¹ (C=N and aromatic C=C) confirm the fused oxazole-benzene system .

- Mass spectrometry : Molecular ion peaks ([M+H]⁺) align with theoretical masses (e.g., 178.22 g/mol for C₉H₁₀N₂O) .

Advanced Research Questions

How can computational modeling predict the bioactivity of this compound derivatives?

Molecular docking studies (e.g., using AutoDock Vina) can simulate interactions with biological targets like enzymes or receptors. For example, substituents at the benzoxazole 2-amine position influence binding affinity to cancer-related kinases. Docking scores correlate with experimental IC₅₀ values in enzyme inhibition assays . Advanced studies may integrate density functional theory (DFT) to optimize ligand geometries for target binding .

What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent systems). To address this:

- Standardize protocols : Use consistent concentrations of DMSO (<1% v/v) to avoid cytotoxicity .

- Validate via orthogonal assays : Combine enzyme inhibition data (e.g., IC₅₀) with cell-based proliferation assays (e.g., MTT) to confirm activity .

- Control for substituent effects : Compare methyl vs. halogenated derivatives to isolate steric/electronic contributions .

How do electron-donating vs. electron-withdrawing substituents affect the reactivity of benzoxazole derivatives?

- Electron-donating groups (e.g., -CH₃) : Enhance nucleophilicity at the 2-amine position, facilitating alkylation or acylation reactions. For example, 5,7-dimethyl derivatives exhibit higher yields in N-arylation reactions than unsubstituted analogs .

- Electron-withdrawing groups (e.g., -Cl) : Increase electrophilicity of the oxazole ring, promoting cycloaddition or nucleophilic substitution. However, steric hindrance from methyl groups may limit accessibility .

What experimental design principles minimize byproducts in benzoxazole synthesis?

- Stepwise addition : Introduce reagents like isothiocyanates gradually to prevent oligomerization .

- Temperature control : Maintain reflux temperatures (e.g., 80–100°C) to balance reaction rate and selectivity .

- Workup optimization : Use aqueous NaOH to precipitate pure products and avoid column chromatography .

Methodological Challenges

How to troubleshoot low yields in I₂-mediated cyclodesulfurization?

Common issues and solutions:

- Incomplete desulfurization : Increase I₂ stoichiometry (1.5–2.0 equivalents) or prolong reaction time .

- Side reactions : Replace polar solvents (e.g., DMF) with CH₂Cl₂ to reduce oxidation byproducts .

- Impurity carryover : Recrystallize crude products from ethanol/water mixtures (3:1 v/v) .

What analytical techniques quantify trace impurities in this compound?

- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect ≤0.1% impurities. Monitor at 254 nm for aromatic systems .

- GC-MS : Identify volatile byproducts (e.g., dimethyl sulfides) using helium carrier gas and electron ionization .

Comparative Analysis of Synthetic Routes

| Method | Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| I₂-mediated cyclodesulfurization | I₂, aminophenol | 70–88 | Low cost, eco-friendly | Requires anhydrous conditions |

| Hypervalent iodine | PhI(OAc)₂ | 60–75 | Fast reaction times | Toxic, expensive reagents |

| LiOH/H₂O₂ | LiOH, H₂O₂ | 50–65 | Aqueous compatibility | Low chemoselectivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。